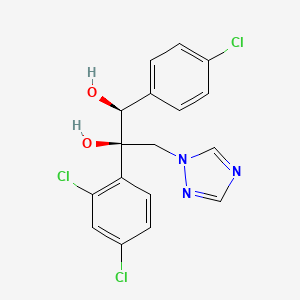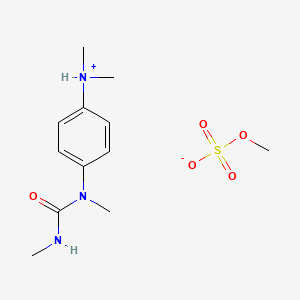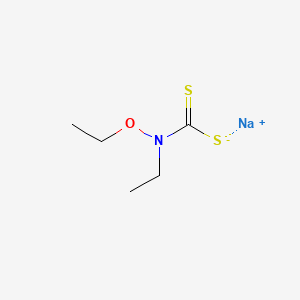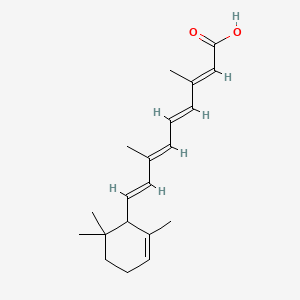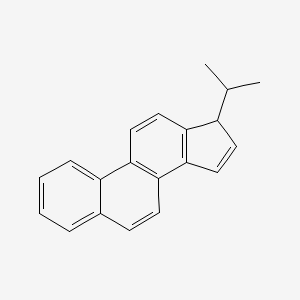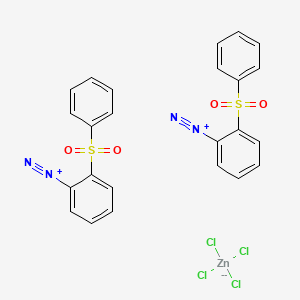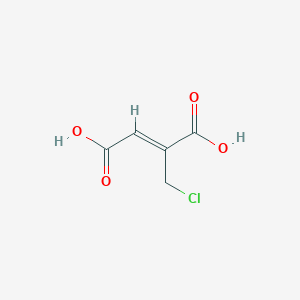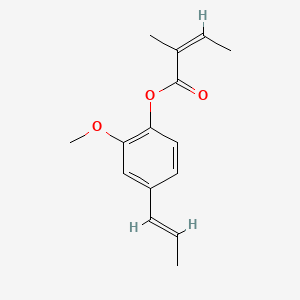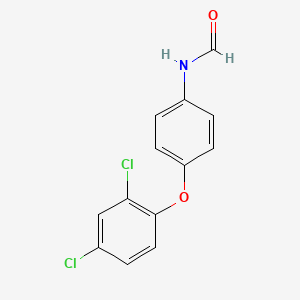
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is a chemical compound with the molecular formula C38H57NO and a molecular weight of 543.86528 g/mol. It is known for its unique structure, which combines a benzyl group, a hexadecyl chain, and a dimethylammonium group with an alpha-phenyl-o-cresolate moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride salt is reacted with alpha-phenyl-o-cresolate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyl and hexadecyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes, altering their permeability and affecting cellular functions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl(hexadecyl)dimethylammonium 4-chloro-alpha-phenyl-o-cresolate
- Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate
- Benzyl(hexadecyl)dimethylammonium 4-methyloctyl phthalate
Uniqueness
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85851-73-6 |
|---|---|
Fórmula molecular |
C38H57NO |
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
benzyl-hexadecyl-dimethylazanium;2-benzylphenolate |
InChI |
InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
UXBSAAQNNUSSHD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


